C-Peptide (1-35) (human)
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Overview
Description
C-Peptide (1-35) (human) is a peptide consisting of 35 amino acids. It is a fragment of the proinsulin molecule, which connects the A-chain and B-chain of insulin. Initially considered biologically inactive, C-Peptide has been found to have significant physiological roles, particularly in the context of diabetes. It is secreted in equimolar amounts with insulin from the pancreatic beta-cells and circulates in the bloodstream, where it has been shown to have anti-inflammatory and vascular protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-Peptide (1-35) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of C-Peptide (1-35) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The peptide is then lyophilized to obtain it in a stable, dry form .
Chemical Reactions Analysis
Types of Reactions
C-Peptide (1-35) (human) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
Scientific Research Applications
C-Peptide (1-35) (human) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and interaction with cell membranes.
Medicine: Explored for its therapeutic potential in treating complications of diabetes, such as neuropathy and nephropathy.
Industry: Utilized in the development of diagnostic assays for measuring insulin secretion and beta-cell function
Mechanism of Action
C-Peptide (1-35) (human) exerts its effects through several mechanisms:
Binding to Cell Membranes: It binds to cell membranes, particularly endothelial cells, and activates signaling pathways.
Intracellular Signaling: It influences intracellular signaling pathways, including the nuclear factor-kappaB (NF-κB) pathway, which plays a role in reducing inflammation and oxidative stress.
Molecular Targets: Targets include G-protein-coupled receptors and other membrane-associated proteins.
Comparison with Similar Compounds
Similar Compounds
Insulin: Shares a common precursor with C-Peptide but has distinct metabolic functions.
Glucagon: Another peptide hormone involved in glucose metabolism.
Neurotensin: A peptide with similar structural features and receptor interactions.
Uniqueness
C-Peptide (1-35) (human) is unique in its dual role as both a byproduct of insulin synthesis and a bioactive peptide with therapeutic potential. Unlike insulin, which primarily regulates glucose metabolism, C-Peptide has broader physiological effects, including anti-inflammatory and vascular protective actions .
Properties
Molecular Formula |
C153H259N49O52 |
---|---|
Molecular Weight |
3617.0 g/mol |
IUPAC Name |
5-[[1-[[1-[[5-amino-1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[2-[[2-[[2-[2-[[2-[[1-[[2-[[1-[[1-[[5-amino-1-[2-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[5-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[2-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C153H259N49O52/c1-71(2)55-94(193-134(237)91(40-48-119(222)223)189-148(251)122(78(15)16)200-135(238)86(33-41-105(156)205)179-112(212)67-175-147(250)121(77(13)14)199-136(239)88(35-43-107(158)207)188-139(242)97(58-74(7)8)194-142(245)100(61-120(224)225)197-133(236)90(39-47-118(220)221)182-124(227)80(18)177-129(232)89(38-46-117(218)219)186-130(233)84(29-23-51-167-152(162)163)183-126(229)82(155)27-22-50-166-151(160)161)128(231)172-63-110(210)169-62-109(209)170-68-115(215)201-53-25-31-103(201)145(248)174-64-111(211)176-79(17)123(226)171-65-113(213)180-101(69-203)144(247)196-99(60-76(11)12)141(244)190-92(36-44-108(159)208)149(252)202-54-26-32-104(202)146(249)198-95(56-72(3)4)137(240)178-81(19)125(228)192-96(57-73(5)6)138(241)185-85(37-45-116(216)217)127(230)173-66-114(214)181-102(70-204)143(246)195-98(59-75(9)10)140(243)187-87(34-42-106(157)206)132(235)184-83(28-20-21-49-154)131(234)191-93(150(253)254)30-24-52-168-153(164)165/h71-104,121-122,203-204H,20-70,154-155H2,1-19H3,(H2,156,205)(H2,157,206)(H2,158,207)(H2,159,208)(H,169,210)(H,170,209)(H,171,226)(H,172,231)(H,173,230)(H,174,248)(H,175,250)(H,176,211)(H,177,232)(H,178,240)(H,179,212)(H,180,213)(H,181,214)(H,182,227)(H,183,229)(H,184,235)(H,185,241)(H,186,233)(H,187,243)(H,188,242)(H,189,251)(H,190,244)(H,191,234)(H,192,228)(H,193,237)(H,194,245)(H,195,246)(H,196,247)(H,197,236)(H,198,249)(H,199,239)(H,200,238)(H,216,217)(H,218,219)(H,220,221)(H,222,223)(H,224,225)(H,253,254)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168) |
InChI Key |
JEPNOJXFZHBCTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
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